Supplier Purity Specification Benchmark: Target Compound vs. 8‑Hydroxy and 8‑Chloro Analogs
When sourcing 1,7‑naphthyridine‑5‑carboxylic acid building blocks, the purity specification directly impacts the reliability of downstream SAR and scale‑up. 8‑Amino‑1,7‑naphthyridine‑5‑carboxylic acid is commercially available from MolCore with a documented purity of NLT 98% . In contrast, the 8‑hydroxy analog (CAS 1421473‑07‑5) is typically supplied at a minimum purity of 95% , and the 8‑chloro analog (CAS 1424939‑43‑4) is listed as a discontinued product with variable specifications; multiple suppliers provide the 8‑chloro analog only in bulk with no certified purity threshold . This represents a ≥3 percentage‑point purity advantage for the 8‑amino compound relative to the nearest commercially available hydroxyl analog under identical procurement conditions.
| Evidence Dimension | Supplier‑stated minimum purity specification |
|---|---|
| Target Compound Data | NLT 98% (MolCore, product MC769431) |
| Comparator Or Baseline | 8‑Hydroxy‑1,7‑naphthyridine‑5‑carboxylic acid: 95% (Apollo Scientific, CymitQuimica); 8‑Chloro‑1,7‑naphthyridine‑5‑carboxylic acid: discontinued or no certified purity |
| Quantified Difference | ≥3 absolute percentage points higher purity |
| Conditions | Commercial catalog specifications as of April 2026 |
Why This Matters
Higher starting purity reduces the burden of pre‑reaction purification, improves stoichiometric control, and minimizes batch‑to‑batch variability in med‑chem campaigns, making the 8‑amino compound the more dependable procurement choice for reproducible SAR studies.
